Cas no 16974-53-1 (Androstane, piperidinium deriv.)

Androstane, piperidinium deriv. structure
16974-53-1 structure
Product Name:Androstane, piperidinium deriv.
CAS-Nr.:16974-53-1
MF:C35H60N2O4
MW:572.861910820007
CID:122016
PubChem ID:441289
Update Time:2025-04-18

Androstane, piperidinium deriv. Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Androstane, piperidinium deriv.
    • Piperidinium, 1,1'-[(2b,3a,5a,16b,17b)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methyl- (9CI)
    • GVEAYVLWDAFXET-XGHATYIMSA-N
    • NCGC00023037-03
    • DB01337
    • Prestwick3_001034
    • PANCURONIUM [VANDF]
    • CCG-204969
    • PANCURONIUM [WHO-DD]
    • 1,1'-(3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1-methylpiperidinium)
    • DTXCID5028378
    • Lopac0_000887
    • NSC293162
    • AB00384328-09
    • SCHEMBL13790650
    • Pancuronium cation
    • pancuronium (cation)
    • AB00384328-10
    • J76UF062FS
    • GTPL4001
    • 1-[(1S,2S,4S,5S,7S,10R,11S,13S,14R,15S)-5,14-bis(acetyloxy)-2,15-dimethyl-13-(1-methylpiperidin-1-ium-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-4-yl]-1-methylpiperidin-1-ium
    • AB00384328
    • 1,1'-(3.ALPHA.,17.BETA.-DIHYDROXY-5.ALPHA.-ANDROSTAN-2.BETA.,16.BETA.-YLENE)BIS(1-METHYLPIPERIDINIUM) DIACETATE
    • Poncuronium bromide
    • BSPBio_001247
    • Piperidinium, 1,1'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)androstane-2,16-diyl)bis(1-methyl-)
    • NCGC00023037-04
    • Piperidinium, 1,1'-[(2.beta.,3.alpha.,5.alpha.,16.beta.,17.beta.)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methyl-, dibromide
    • Q424297
    • Prestwick0_001034
    • SPBio_003098
    • 1-[(1S,2S,4S,5S,7S,10R,11S,13S,14R,15S)-5,14-bis(acetyloxy)-2,15-dimethyl-4-(1-methylpiperidin-1-ium-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-13-yl]-1-methylpiperidin-1-ium
    • VECURONIUM BROMIDE IMPURITY B [EP IMPURITY]
    • PIPERIDINIUM, 1,1'-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-3,17-BIS(ACETYLOXY)ANDROSTANE-2,16-DIYL)BIS(1-METHYL-
    • AB00384328_11
    • NCGC00023037-09
    • NA 97
    • pancuronium
    • 3alpha,17beta-diacetoxy-2beta,16beta-bis(1-methylpiperidinium-1-yl)-5alpha-androstane
    • NCGC00023037-14
    • NS00003523
    • HMS2089M07
    • NCGC00023037-05
    • Prestwick2_001034
    • DTXSID7048405
    • CHEMBL185073
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetoxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • 1,1'-(3alpha,17beta-DIHYDROXY-5alpha-ANDROSTAN-2beta,16beta-YLENE)BIS(1-METHYLPIPERIDINIUM) DIACETATE
    • CHEBI:7907
    • C07551
    • Piperidinium, 1,1'-((2Beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)androstane-2,16-diyl)bis(1-methyl)-
    • PIPERIDINIUM, 1,1'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-BIS(ACETYLOXY)ANDROSTANE-2,16-DIYL)BIS(1-METHYL-
    • Prestwick1_001034
    • 15500-66-0
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Pancuronium dibromide
    • 16974-53-1
    • UNII-J76UF062FS
    • BPBio1_001372
    • Pavulon
    • Bromide, Pancuronium
    • BRD-K50817623-303-05-7
    • Inchi: 1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
    • InChI-Schlüssel: GVEAYVLWDAFXET-XGHATYIMSA-N
    • Lächelt: O(C(C)=O)[C@H]1[C@H](C[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)C[C@@H]([C@H](C[C@@H]3CC[C@@H]21)OC(C)=O)[N+]1(C)CCCCC1)[N+]1(C)CCCCC1

Berechnete Eigenschaften

  • Genaue Masse: 86.09706
  • Monoisotopenmasse: 572.45530840g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1000
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topologische Polaroberfläche: 52.6Ų

Experimentelle Eigenschaften

  • PSA: 16.61
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd